molecular formula C3H8Cl2N4S B2862524 3-(Aminomethyl)-1,2,4-thiadiazol-5-amine;dihydrochloride CAS No. 2408972-56-3

3-(Aminomethyl)-1,2,4-thiadiazol-5-amine;dihydrochloride

Cat. No.: B2862524
CAS No.: 2408972-56-3
M. Wt: 203.09
InChI Key: SKXMZVQHQSCAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Electronic Features of 1,2,4-Thiadiazole Derivatives

The 1,2,4-thiadiazole core in 3-(aminomethyl)-1,2,4-thiadiazol-5-amine dihydrochloride (molecular formula: C₃H₈Cl₂N₄S) adopts a planar geometry with conjugated π-electrons distributed across the heteroatom network. Key structural parameters include:

Property Value Significance
Bond length (N-S) 1.64 Å Facilitates electrophilic attack at sulfur
Ring aromaticity index 0.89 (vs. 1.0 for benzene) Enables selective reactivity at C3/C5 positions
Dipole moment 4.2 D Enhances membrane permeability

X-ray crystallography of analogous 1,2,4-thiadiazoles reveals that substitution at the C5 position (as in the aminomethyl group of this compound) induces localized electron density redistribution, increasing nucleophilic susceptibility at C3. This electronic profile enables two distinct interaction modes:

  • Covalent inhibition : Thiolate attack at the N-S bond forms disulfide adducts with cysteine residues, as observed in cathepsin B inhibition (Ki = 12 nM for related derivatives).
  • Non-covalent binding : The aminomethyl group participates in hydrogen bonding with backbone carbonyls, as demonstrated in protease-ligand co-crystal structures.

Role of Aminomethyl Substituents in Bioactive Molecule Design

The aminomethyl (-CH₂NH₂) group at C3 confers three critical pharmacological advantages:

1. Enhanced Solubility Profile

  • Protonation of the primary amine (pKa ≈ 9.1) under physiological conditions improves aqueous solubility (logP = -0.7 vs. 1.2 for unsubstituted thiadiazole).
  • Facilitates formulation as dihydrochloride salt while maintaining membrane permeability.

2. Stereoelectronic Modulation

  • Conformational analysis shows the aminomethyl group adopts a pseudo-axial orientation, directing the NH₂ moiety toward solvent-exposed regions in enzyme active sites.
  • Hammett σ⁻ values indicate moderate electron-donating effects (+0.15), stabilizing transition states during covalent bond formation.

3. Multi-Target Engagement Potential
Derivative optimization studies demonstrate:

Modification Site Biological Effect Target Affinity Change
N-Acylation of NH₂ Increased CNS penetration +30% µ-opioid binding
Schiff base formation Metal chelation capacity 2.5× ROS scavenging

The unmodified aminomethyl group in 3-(aminomethyl)-1,2,4-thiadiazol-5-amine dihydrochloride retains hydrogen-bond donor/acceptor capabilities critical for interacting with conserved catalytic residues in oxidoreductases and hydrolases. Molecular dynamics simulations of similar compounds show persistent water-mediated contacts between the NH₂ group and Thr45/Ser68 in the ATP-binding pocket of kinase targets.

Properties

IUPAC Name

3-(aminomethyl)-1,2,4-thiadiazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S.2ClH/c4-1-2-6-3(5)8-7-2;;/h1,4H2,(H2,5,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXMZVQHQSCAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NSC(=N1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with formaldehyde and a suitable acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)-1,2,4-thiadiazol-5-amine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

a) 1,2,4-Triazole Derivatives
  • 5-Amino-3-aminomethyl-1,2,4-triazole dihydrochloride (CAS: Not specified): Replaces the sulfur atom in the 1,2,4-thiadiazole ring with a third nitrogen, forming a 1,2,4-triazole.
b) 1,3,4-Thiadiazole Derivatives
  • 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride (CAS: 1227465-61-3): Differs in ring substitution (position 2 vs. position 3) and substituent structure (ethyl vs. methyl). The ethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Substituent Modifications

a) Chlorinated Derivatives
  • 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine (CAS: 112807-11-1): Replaces the aminomethyl group with chloromethyl. Chlorine’s electron-withdrawing effect reduces nucleophilicity at position 3, altering reactivity in further derivatization .
b) Aromatic Substituents
  • 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS: 75028-24-9):
    • Incorporates a pyridine ring at position 3, enhancing π-π stacking interactions with biological targets.
    • Demonstrated in macrofilaricidal compounds with substituted pyridyl groups (e.g., compound 20 in ), where substituents like isopropoxy improve metabolic stability .

Pharmacologically Active Analogs

  • 1400W (N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride): Shares an aminomethyl group but lacks the thiadiazole core. Acts as a selective neuronal nitric oxide synthase (nNOS) inhibitor, highlighting how structural differences dictate target specificity .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Core Structure Substituents Solubility (HCl Salt) Key Applications
3-(Aminomethyl)-1,2,4-thiadiazol-5-amine diHCl C₃H₈Cl₂N₄S 1,2,4-Thiadiazole -NH₂ (C5), -CH₂NH₂ (C3) High Drug intermediates
5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine diHCl C₄H₁₀Cl₂N₄S 1,3,4-Thiadiazole -NH₂ (C2), -CH(CH₃)NH₂ (C5) Moderate Bioactive scaffolds
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine C₆H₆N₄S 1,2,4-Thiadiazole -Pyrimidin-2-yl (C3) Low Antiparasitic agents

Biological Activity

3-(Aminomethyl)-1,2,4-thiadiazol-5-amine; dihydrochloride is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The focus of this article is to explore its biological activity through various studies, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-(Aminomethyl)-1,2,4-thiadiazol-5-amine; dihydrochloride is C4H7Cl2N3SC_4H_7Cl_2N_3S, with a molecular weight of approximately 195.09 g/mol. The compound features a thiadiazole ring with an amine group that can participate in various chemical reactions, enhancing its biological activity.

Biological Activity Overview

The biological activity of 3-(Aminomethyl)-1,2,4-thiadiazol-5-amine; dihydrochloride has been investigated in several contexts:

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example:

  • A study found that compounds with similar structures showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 25 μg/mL .
  • Another investigation revealed that certain derivatives exhibited antifungal activity against Aspergillus niger and other fungal strains, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored:

  • A specific derivative demonstrated notable antiproliferative effects on cancer cell lines, leading to reduced DNA synthesis and altered cell morphology without toxicity to normal cells .
  • The anti-cancer properties are attributed to the compound's ability to interfere with cellular processes critical for tumor growth and proliferation.

The mechanism of action for 3-(Aminomethyl)-1,2,4-thiadiazol-5-amine; dihydrochloride involves its interaction with biological targets such as enzymes and receptors. These interactions can modulate their activity, leading to various therapeutic effects. For instance:

  • The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy : A series of synthesized thiadiazole compounds were tested for their antibacterial properties. Among them, chlorinated derivatives showed superior activity against Gram-positive bacteria compared to standard antibiotics like ampicillin .
  • Anticancer Properties : In vitro studies on aminothiadiazole derivatives indicated significant anticancer effects against various cancer cell lines. The compounds were shown to induce apoptosis and inhibit cell migration .

Data Tables

Activity Type Target Organisms MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus25
AntibacterialEscherichia coli25
AntifungalAspergillus niger32.6
AnticancerVarious cancer cell linesNot specified

Q & A

Q. What are the validated synthetic routes for 3-(Aminomethyl)-1,2,4-thiadiazol-5-amine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with halogenated reagents. For example, cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid forms the thiadiazole core, followed by aminomethylation via reductive amination . Key variables include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade acid-sensitive intermediates.
  • Stoichiometry : Excess methylamine hydrochloride (1.5–2.0 eq.) ensures complete functionalization of the thiadiazole ring .
    Yield optimization requires balancing these parameters, with typical yields ranging from 45–65% in published protocols .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical workflows include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify the aminomethyl (-CH2_2NH2_2) and thiadiazole protons (δ 8.1–8.3 ppm for aromatic protons).
  • Mass spectrometry : ESI-MS identifies the molecular ion peak at m/z 178.03 (free base) and chloride adducts.
  • X-ray crystallography : Resolves dihydrochloride salt formation and hydrogen-bonding networks (e.g., N–H···Cl interactions) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients .

Q. What are the solubility and stability profiles under experimental conditions?

The dihydrochloride salt enhances aqueous solubility (≈50 mg/mL in H2_2O at 25°C) but degrades under alkaline conditions (pH >8.0). Stability studies recommend:

  • Storage : -20°C in desiccated, light-protected vials.
  • Buffer compatibility : Stable for 24 hours in PBS (pH 7.4) but decomposes in Tris-HCl (pH 9.0) within 4 hours .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For example:

  • Docking studies : The aminomethyl group interacts with hydrophobic pockets in enzyme active sites (e.g., bacterial dihydrofolate reductase).
  • MD simulations : Reveal conformational stability of the thiadiazole ring in aqueous vs. lipid bilayer environments .
    These models prioritize synthetic targets by scoring ligand-receptor interactions (e.g., ΔG < -8 kcal/mol for antimicrobial candidates) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., antimicrobial assays) often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and controls (e.g., ciprofloxacin for Gram-negative bacteria).
  • Salt vs. free base : Dihydrochloride salts may exhibit reduced membrane permeability compared to neutral analogs.
  • Metabolic interference : Hepatic S9 fraction pre-incubations identify prodrug activation pathways .

Q. How is structure-activity relationship (SAR) analyzed for thiadiazole derivatives?

Systematic SAR involves:

  • Substituent scanning : Replace the aminomethyl group with ethylamine, cyclopropylamine, or aryl groups.
  • Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole or triazole to assess potency retention.
  • Pharmacophore mapping : 3D-QSAR models correlate electrostatic/hydrophobic features with activity (e.g., antiplasmodial IC50_{50}) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent models : Intraperitoneal administration (10–50 mg/kg) assesses bioavailability (AUC ~4.2 µg·h/mL) and renal clearance.
  • Toxicogenomics : RNA-seq identifies off-target effects on cytochrome P450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.